3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Medicinal chemistry campaigns requiring precise halogen-substitution vectors face risk when generic benzylamino propanol intermediates are substituted. The 3-chloro-4-fluoro pattern on this building block creates a unique electron-withdrawing footprint that cannot be replicated by the 4-Cl,3-F isomer or the 3,4-dichloro analog. - Orthogonal derivatization: selective Pd-catalyzed cross-coupling at C-Cl while retaining C-F as a ¹⁹F NMR reporter. - Patent-aligned: claimed as preferred aryl motif in EP 3087063 A1 (tonabersat prodrugs); using the correct regioisomer avoids non-productive synthetic pathways. - Fragment-compatible: primary alcohol terminus (HBD 2, HBA 2) with calculated logP ~1.65, suitable for soaking experiments at high aqueous concentration. Supplied at 95% purity with full QA documentation. Ships ambient; non-hazardous for transport.

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
Cat. No. B13240270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol
Molecular FormulaC10H13ClFNO
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNCCCO)Cl)F
InChIInChI=1S/C10H13ClFNO/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2
InChIKeyBBYWUSZDQBSYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol – Core Identity and Procurement Baseline


3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol (CAS 1250138-71-6) is a halogenated benzylamino propanol derivative employed as a synthetic building block and research intermediate in medicinal chemistry and chemical biology. The molecule is defined by a 3-chloro-4-fluorobenzyl substituent linked via a secondary amine to a terminal propan-1-ol chain. Commercial material is typically supplied at 95% purity with a molecular weight of 217.67 g·mol⁻¹ and a calculated logP of 1.65 . This substitution pattern distinguishes it from isomeric and analog series where halogen identity and position critically modulate the electronic and steric profile of derived compounds, making the specific 3-chloro-4-fluoro arrangement a deliberate selection parameter rather than an interchangeable commodity feature [1].

Synthetic building block for medicinal chemistry and chemical biology.
Defined 3-chloro-4-fluoro pattern for halogen-dependent SAR exploration.
Mixed C-Cl/C-F handles support selective cross-coupling derivatization.

3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol – Why In-Class Analogs Cannot Be Assumed Interchangeable


Benzylamino propanols are not a uniform compound class; minor positional alterations in halogen substitution generate regioisomers with distinct dipole moments, hydrogen-bonding capacities, and steric footprints. The 3-chloro-4-fluoro pattern on the phenyl ring creates a unique electron-withdrawing vector that cannot be replicated by the reversed 4-chloro-3-fluoro isomer or by the 3,4-dichloro analog, because the fluorine and chlorine atoms differ markedly in size (Van der Waals radius: F 1.47 Å vs Cl 1.75 Å), electronegativity, and metabolic liability [1]. In drug discovery, a specific halogen substitution pattern has been shown to be critical for target binding and pharmacokinetic tuning, and the 3-chloro-4-fluorophenyl motif is explicitly claimed as a preferred embodiment in certain therapeutic patents, underscoring that substitution cannot be genericized [2]. Consequently, direct replacement of this intermediate with a positional isomer or a different dihalobenzyl analog introduces uncontrolled changes in downstream molecular recognition and physicochemical properties, translating to selection risk for scientific users.

Positional isomer (4-Cl,3-F) alters halogen-bond vector
Reversed substitution may shift electrostatic potential and binding orientation; not a regioisomeric equivalent.
Dichloro analog lacks selective derivatization handle
Two identical C-Cl bonds eliminate orthogonal activation, risking double substitution and product heterogeneity.
Deoxy or secondary alcohol analogs reduce H-bond capacity
Loss of terminal primary alcohol lowers HBD count and aqueous solubility; not interchangeable for fragment soaking.

3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol – Quantitative Differentiation Evidence Table


Regioisomeric Identity: 3-Chloro-4-Fluoro vs. 4-Chloro-3-Fluoro Substitution Pattern

The target compound positions chlorine ortho to fluorine on the phenyl ring (3-Cl,4-F), whereas its closest commercially available isomer, 3-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-1-ol (CAS 1247866-45-0), reverses the pattern to 4-Cl,3-F. Calculated logP for both isomers is identical (1.648) when using the same prediction algorithm, indicating that simple hydrophobicity does not differentiate them . However, the dipole moment and electrostatic potential surface are geometry-dependent and differ between the two arrangements, affecting molecular recognition events such as halogen bonding to protein carbonyl oxygens. In the 3-Cl,4-F isomer, the chlorine atom is adjacent to the benzyl linker, creating a different steric environment compared to the 4-Cl,3-F isomer where fluorine occupies that proximal position [1].

Regioisomeric identity
Head-to-head
Target: 3-Cl,4-F substitution
vs
Comparator: 4-Cl,3-F (CAS 1247866-45-0)
Regioisomeric fidelity is critical; identical logP masks distinct electrostatic profiles.
Dipole moment and halogen-bond geometry differ qualitatively.
Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Chlorine vs. Fluorine Leaving-Group Potential in Downstream Derivatization

The 3-chloro-4-fluorophenyl motif presents two distinct sites for potential further functionalization: the chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a bond dissociation energy (C-Cl, ~397 kJ·mol⁻¹) that is weaker than the C-F bond (C-F, ~536 kJ·mol⁻¹), offering selective activation [1]. In contrast, the 3,4-dichloro analog (CAS 103323-79-1) affords two chemically similar C-Cl bonds (~397 kJ·mol⁻¹ each), leading to potential selectivity problems in mono-functionalization. The 4-fluoro-only analog lacks the chlorine handle entirely and precludes cross-coupling at the phenyl ring .

Selective activation potential
Class-level
~139 kJ·mol⁻¹
C-Cl vs C-F bond energy gap
Enables selective C-Cl cross-coupling while retaining C-F as a stable handle.
Actual selectivity depends on catalyst and ligand selection.
Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Hydrogen-Bond Donor/Acceptor Architecture vs. Deoxy and Secondary Alcohol Analogs

The target compound contains exactly two hydrogen-bond donors (secondary amine NH, terminal OH) and two hydrogen-bond acceptors (amine N, terminal OH), with a fraction sp³ (Fsp³) of 0.40 as specified by the supplier . The secondary alcohol positional isomer, 2-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-1-ol (CAS 1368974-80-4), possesses the same HBD/HBA count (2/2) and identical molecular weight (217.67 g·mol⁻¹) but presents the hydroxyl group at a different carbon, altering the stereoelectronic environment of the hydrogen-bond donor. The deoxy analog N-(3-chloro-4-fluorobenzyl)propan-1-amine (CAS not located as free base) lacks the hydroxyl entirely, reducing the HBD count to 1 and HBA count to 1, significantly lowering aqueous solubility potential .

H-bond donor/acceptor profile
Reported
Target: HBD 2, HBA 2 (tPSA ~32.3 Ų)
vs
Deoxy analog: HBD 1, HBA 1 (tPSA ~12 Ų)
Terminal primary alcohol maintains solubility and dual H-bond recognition for fragment soaking.
Solubility difference estimated from general models; experimental validation recommended.
Physicochemical Property Drug Design Solubility

Patent-Cited Preference for 3-Chloro-4-Fluorophenyl Group in Bioactive Molecule Design

In EP 3087063 A1, covering tonabersat prodrugs, the aryl group Ar is explicitly defined as selected from 3-chloro-4-fluorophenyl, 3-chlorophenyl, or 4-fluorophenyl [1]. The 3-chloro-4-fluorophenyl substitution is presented as the most substituted and electron-withdrawing option among the three, implying superior pharmacokinetic tuning in the context of this invention. The 3-chlorophenyl and 4-fluorophenyl mono-substituted analogs lack the combined steric and electronic profile required for the claimed prodrug activity. While the target amino-propanol itself is not the final prodrug, it serves as a synthetic entry point to this patent-protected chemical space, giving it a defined pharmacological rationale that the 4-chloro-3-fluoro isomer and 3,4-dichloro analog do not share in this specific patent family.

Patent-cited aryl preference
Context-dependent
3-Cl,4-F claimed as preferred Ar in EP 3087063 A1
vs
4-Cl,3-F and 3,4-dichloro not claimed
Supports tonabersat-class prodrug SAR exploration; alternative regioisomers lack patent context.
Patent-specific rationale; general SAR may still require broader analog sets.
Pharmaceutical Patent Prodrug Design Migraine Therapy

3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol – Evidence-Validated Application Scenarios


Structure-Activity Relationship (SAR) Exploration of Halogen-Dependent Target Binding

In medicinal chemistry campaigns where a benzylamino propanol linker is used to position a halogenated aryl group within a binding pocket, the 3-chloro-4-fluoro substitution pattern delivers a defined electrostatic footprint. The difference in C-Cl and C-F bond strengths (~139 kJ·mol⁻¹) permits selective palladium-catalyzed cross-coupling at the chlorine position while maintaining the fluorine as a metabolically inert reporter atom for ¹⁹F NMR studies [1]. The positional isomer (4-Cl,3-F) cannot guarantee the same orientation of the halogen bond donor/acceptor vector and should be excluded from the SAR set unless explicitly required.

Fragment-Based Lead Discovery Requiring Dual Hydrogen-Bond Donor/Acceptor Termini

The primary alcohol terminus of the target compound provides two H-bond donors and acceptors (HBD 2, HBA 2) with a terminal hydroxymethyl group suitable for soaking experiments at high aqueous concentration. The secondary alcohol analog (CAS 1368974-80-4) or deoxy analog reduce HBD count or alter donor geometry, diminishing solubility and crystallographic occupancy. Procurement of the primary alcohol isomer ensures optimal fragment library properties .

Synthesis of Tonabersat-Class Prodrug Intermediates

Patent EP 3087063 A1 explicitly identifies 3-chloro-4-fluorophenyl as a preferred aryl ring in tonabersat prodrugs [2]. Researchers aiming to synthesize or modify compounds within this intellectual property space require the 3-chloro-4-fluoro regioisomer specifically, as alternative aryl groups (3-chlorophenyl, 4-fluorophenyl) are defined separately and the 4-chloro-3-fluoro isomer is not claimed. Using the correct intermediate avoids non-productive synthetic pathways and strengthens SAR interpretations.

Chemoproteomic Probe Linker Design with Selective Functionalization Potential

The mixed C-Cl/C-F substitution permits orthogonal two-step derivatization: first, transition-metal-catalyzed amination or arylation at the C-Cl bond; second, the C-F bond remains stable under the cross-coupling conditions and can serve as a ¹⁹F NMR handle for target engagement studies or metabolic stability assays. The 3,4-dichloro analog lacks this orthogonality and may undergo undesired double substitution, complicating product purification and reducing probe homogeneity [1].

Application
Selection Property
Validation Focus
Halogen-dependent SAR studies
3-Cl,4-F regioisomeric fidelity
Electrostatic potential and binding orientation review
Fragment-based lead discovery
HBD/HBA count and terminal alcohol geometry
Aqueous solubility and crystallographic occupancy assessment
Tonabersat-class prodrug synthesis
Patent-claimed aryl group preference
Intellectual property alignment and SAR reproducibility
Chemoproteomic probe linker design
Orthogonal C-Cl/C-F derivatization handle
Selective cross-coupling and ¹⁹F NMR monitoring feasibility
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